molecular formula C16H17N3O2 B11710663 N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-hydroxybenzohydrazide

N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-hydroxybenzohydrazide

Katalognummer: B11710663
Molekulargewicht: 283.32 g/mol
InChI-Schlüssel: HZGBUEIBRGHLGQ-GZTJUZNOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-hydroxybenzohydrazide is a hydrazone compound known for its nonlinear optical properties and various biological activities. This compound is characterized by the presence of a dimethylamino group and a hydroxybenzohydrazide moiety, which contribute to its unique chemical and physical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-hydroxybenzohydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 4-hydroxybenzohydrazide. The reaction is carried out in a suitable solvent, such as ethanol or dimethylformamide, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-hydroxybenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-hydroxybenzohydrazide involves its interaction with various molecular targets and pathways. The compound’s hydrazone moiety allows it to form stable complexes with metal ions, enhancing its biological activity. Additionally, its nonlinear optical properties are attributed to the presence of electron-donating and electron-withdrawing groups, which increase molecular nonlinearity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-hydroxybenzohydrazide is unique due to its combination of nonlinear optical properties and diverse biological activities. Its ability to form stable metal complexes and participate in various chemical reactions makes it a versatile compound for research and industrial applications .

Eigenschaften

Molekularformel

C16H17N3O2

Molekulargewicht

283.32 g/mol

IUPAC-Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-hydroxybenzamide

InChI

InChI=1S/C16H17N3O2/c1-19(2)14-7-3-12(4-8-14)11-17-18-16(21)13-5-9-15(20)10-6-13/h3-11,20H,1-2H3,(H,18,21)/b17-11+

InChI-Schlüssel

HZGBUEIBRGHLGQ-GZTJUZNOSA-N

Isomerische SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)O

Kanonische SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.